N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a morpholine ring, a phenyl group, and a benzo-dioxine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the phenyl group and the benzo-dioxine sulfonamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, phenyl-substituted compounds, and benzo-dioxine sulfonamides. Examples include:
- N-(2-(2-phenylmorpholino)ethyl)naphthalene-1-sulfonamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
What sets N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c23-28(24,17-6-7-18-19(14-17)27-13-12-26-18)21-8-9-22-10-11-25-20(15-22)16-4-2-1-3-5-16/h1-7,14,20-21H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVOBWROENSYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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